(3-Cyclopropylpropyl)(methyl)amine (3-Cyclopropylpropyl)(methyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17737795
InChI: InChI=1S/C7H15N/c1-8-6-2-3-7-4-5-7/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C7H15N
Molecular Weight: 113.20 g/mol

(3-Cyclopropylpropyl)(methyl)amine

CAS No.:

Cat. No.: VC17737795

Molecular Formula: C7H15N

Molecular Weight: 113.20 g/mol

* For research use only. Not for human or veterinary use.

(3-Cyclopropylpropyl)(methyl)amine -

Specification

Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
IUPAC Name 3-cyclopropyl-N-methylpropan-1-amine
Standard InChI InChI=1S/C7H15N/c1-8-6-2-3-7-4-5-7/h7-8H,2-6H2,1H3
Standard InChI Key YFAFLQKWXGLPJA-UHFFFAOYSA-N
Canonical SMILES CNCCCC1CC1

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

PropertyValue
Molecular FormulaC7H15N\text{C}_7\text{H}_{15}\text{N}
Molecular Weight113.20 g/mol
IUPAC Name(3-Cyclopropylpropyl)(methyl)amine
CAS Registry NumberNot publicly disclosed

The exact three-dimensional conformation of the molecule remains uncharacterized in the literature, but computational modeling suggests that the cyclopropane ring imposes torsional constraints on the propyl chain, potentially stabilizing specific rotamers.

Synthesis and Manufacturing

Reductive Amination Strategies

A practical route to (3-Cyclopropylpropyl)(methyl)amine likely involves reductive amination, a method validated for analogous cyclopropylamines . As demonstrated by Gillaspy et al., cyclopropanation of amines can be achieved using [(1-ethoxycyclopropyl)oxy]trimethylsilane and sodium cyanoborohydride in methanol under mild conditions . For the target compound, this would entail:

  • Substrate Preparation: Reacting 3-cyclopropylpropanal with methylamine to form an imine intermediate.

  • Reduction: Treating the imine with sodium cyanoborohydride to yield the secondary amine.

Table 2: Hypothetical Synthesis Parameters

ParameterCondition
Reactants3-Cyclopropylpropanal, Methylamine
Reducing AgentSodium Cyanoborohydride
SolventMethanol
TemperatureRoom Temperature
Yield (Estimated)60–75%

This method’s efficacy is supported by its success in synthesizing sterically hindered cyclopropylamines, including tricyclopropyl derivatives .

Challenges in Purification

Isolation of (3-Cyclopropylpropyl)(methyl)amine may require specialized techniques due to its low polarity and potential for forming stable complexes with borohydride byproducts. Chromatography on silica gel with ethyl acetate/hexane eluents or distillation under reduced pressure are plausible purification strategies.

Physicochemical Properties

Solubility and Partitioning

While experimental logP values are unavailable, the compound’s hydrophobicity can be estimated using fragment-based approaches. The cyclopropyl and propyl groups contribute to a calculated logP of ~2.1, suggesting moderate lipid solubility. Aqueous solubility is expected to be low (<1 mg/mL), aligning with trends observed for aliphatic amines .

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